molecular formula C9H17N3O3 B2956543 Ethyl 4-(carbamoylamino)piperidine-1-carboxylate CAS No. 1016857-27-4

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate

Cat. No.: B2956543
CAS No.: 1016857-27-4
M. Wt: 215.253
InChI Key: WOMSIUNDBCFKLE-UHFFFAOYSA-N
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Description

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate is a piperidine derivative characterized by a carbamate (ethyl carboxylate) group at the 1-position and a carbamoylamino (-NH-CONH₂) substituent at the 4-position of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and synthetic utility. Piperidine derivatives are frequently employed as intermediates in drug discovery due to their structural versatility and ability to modulate biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(carbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-2-15-9(14)12-5-3-7(4-6-12)11-8(10)13/h7H,2-6H2,1H3,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMSIUNDBCFKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : C₉H₁₇N₃O₃ (inferred from similar structures in ).
  • Functional Groups: Ethyl carboxylate (COOEt), carbamoylamino (NH-CONH₂).
  • Applications: Potential use as a building block in medicinal chemistry (e.g., allosteric modulators, enzyme inhibitors) .

Comparison with Structurally Similar Piperidine Derivatives

Ethyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

  • Structure: Contains a 3-ethoxy-3-oxopropanoyl group at the 4-position.
  • Synthesis : Prepared via reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of Na₂CO₃ .
  • Key Difference: The 4-position substituent is an ester-linked propanoyl group instead of a carbamoylamino group, enhancing electrophilicity for nucleophilic reactions.

tert-Butyl 4-(2-Aminoethyl)piperidine-1-carboxylate

  • Structure: Features a tert-butyl carbamate (Boc) protective group and a 2-aminoethyl chain at the 4-position.
  • Applications : Used in synthesizing TAAR1 agonists for psychiatric disorders .
  • Key Difference: The Boc group improves stability during synthetic steps, while the aminoethyl side chain enables conjugation with aromatic moieties for target engagement .

Ethyl 4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate

  • Structure : Aryl-substituted (4-chlorophenyl and pyridinyl) methoxy group at the 4-position.
  • Molecular Weight : 374.86 g/mol .
  • Key Difference: Bulky aromatic substituents likely enhance binding to hydrophobic pockets in biological targets, contrasting with the polar carbamoylamino group in the parent compound.

Ethyl 4-Hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

  • Structure : Contains hydroxyl and hydroxyethylphenyl groups at the 4-position.
  • Safety Profile: Classified as non-hazardous for laboratory use .

Comparative Analysis Table

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Applications Reference
Ethyl 4-(carbamoylamino)piperidine-1-carboxylate -NH-CONH₂ ~243.30 Drug intermediates, allosteric modulators
Ethyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate -CO-CH₂-COOEt 271.29 Organic synthesis, acylating agents
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate -CH₂-CH₂-NH₂ (Boc-protected) 244.33 TAAR1 agonists for psychotic disorders
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate -O-C(PhCl)(Py) 374.86 Receptor-targeted drug candidates

Research Findings and Functional Insights

  • Synthetic Utility: Ethyl carboxylate derivatives (e.g., ) are often synthesized via nucleophilic acyl substitution, whereas carbamoylamino groups may require urea-forming reactions .
  • Biological Activity: Piperidine derivatives with aromatic substituents (e.g., ) exhibit enhanced binding to CNS targets, while polar groups like carbamoylamino improve solubility and metabolic stability .
  • Safety : Ethyl and tert-butyl esters generally show low acute toxicity, but handling precautions are advised for reactive intermediates (e.g., acylating agents) .

Biological Activity

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

  • Chemical Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 263.34 g/mol
  • Structure : The compound features a piperidine ring, which is known for its diverse biological activities.

Biological Activity Overview

This compound has been evaluated for various biological activities, primarily focusing on its role in modulating neurotransmission and potential therapeutic applications.

Pharmacological Action

The compound is involved in the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes. NO is known to mediate tumoricidal and bactericidal actions in macrophages and enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 . This suggests a potential role in inflammatory responses and immune regulation.

Synthesis

The synthesis of this compound has been documented with various methods, often involving the reaction of piperidine derivatives with carbamoylating agents. A typical synthetic route includes:

  • Starting Materials :
    • Piperidine derivatives
    • Carbamoylating agents (e.g., ethyl isocyanatoacetate)
  • Procedure :
    • The reaction is typically conducted under controlled conditions (temperature, solvent) to yield the desired compound with high purity .

Case Study 1: GABA Reuptake Inhibition

Research has indicated that compounds similar to this compound may act as GABA reuptake inhibitors. This class of compounds has shown promise in treating anxiety disorders by enhancing GABAergic neurotransmission .

CompoundActivityReference
This compoundPotential GABA reuptake inhibitor
Related GABA analogsEffective in reducing anxiety

Case Study 2: Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can inhibit the release of pro-inflammatory cytokines. For instance, an experiment measuring IL-1β release showed significant inhibition when treated with related piperidine derivatives .

TreatmentIL-1β Release Inhibition (%)Concentration (µM)
Control0-
Compound A4510
Compound B6050

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 4-(carbamoylamino)piperidine-1-carboxylate and its analogs?

Methodological Answer:
Synthesis typically involves multi-step reactions, including carbamate formation and piperidine functionalization. For example:

  • Step 1: React piperidine derivatives with ethyl chloroformate under basic conditions (e.g., cesium carbonate) to form the 1-carboxylate ester.
  • Step 2: Introduce the carbamoylamino group via nucleophilic substitution or urea coupling.
  • Purification: Chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization is used to isolate the compound .
    Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize solvent polarity and temperature to avoid side products.

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Use a combination of analytical techniques:

Technique Parameters Purpose
NMR 1H^1H (400 MHz), 13C^{13}C (100 MHz) in CDCl₃ or DMSO-d₆Confirm piperidine ring conformation and carbamate/urea linkages
Mass Spectrometry ESI-MS (m/z calculated for C₉H₁₇N₃O₃: 227.12)Verify molecular weight and fragmentation patterns
IR Spectroscopy Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch)Identify functional groups
Cross-reference with synthetic intermediates (e.g., tert-butyl analogs) for consistency .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Exposure Mitigation: Avoid inhalation/contact; wash skin with soap and water if exposed.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal: Follow institutional guidelines for organic solvents and urea derivatives.
    Reference Standards: Safety data for structurally similar piperidine carboxylates (e.g., tert-butyl derivatives) recommend hazard statements H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced: How can researchers evaluate the therapeutic potential of this compound in metabolic disorders like Type II diabetes?

Methodological Answer:

  • In Vitro Assays:
    • Mitochondrial Function: Measure ATP production and ROS levels in pancreatic β-cells using luminescence assays (e.g., CellTiter-Glo®).
    • Target Engagement: Test affinity for mitoNEET (a mitochondrial iron-sulfur protein) via surface plasmon resonance (SPR) or fluorescence polarization.
  • In Vivo Models:
    • Administer the compound (e.g., 10–50 mg/kg/day) in db/db mice and monitor glucose tolerance, insulin sensitivity, and pancreatic histopathology.
    • Compare results with TT01001, a mitoNEET agonist analog showing reduced oxidative stress in diabetes models .

Advanced: What computational strategies are used to predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into target proteins (e.g., iNOS or mitoNEET). Validate with reference inhibitors (e.g., binding energy ≤ -6.91 kcal/mol for iNOS) .
  • SAR Analysis:
    • Modify the carbamoylamino group (e.g., substitute with thiourea or alkyl chains) and compare docking scores.
    • Correlate electronic properties (HOMO/LUMO energies) with activity using DFT calculations (e.g., Gaussian 16).
      Data Interpretation: Prioritize analogs with improved binding affinity and pharmacokinetic profiles (e.g., logP < 3).

Advanced: How can contradictory data in biological assays (e.g., variable efficacy across models) be resolved?

Methodological Answer:

  • Troubleshooting Workflow:
    • Replicate Experiments: Ensure consistency in cell lines (e.g., BV-2 microglia vs. primary neurons) and animal strains.
    • Dose-Response Curves: Test a broad concentration range (1 nM–100 µM) to identify off-target effects.
    • Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
  • Case Study: Discrepancies in NO inhibition (iNOS) may arise from differential NF-κB activation in cell types. Cross-validate with Western blotting for p65 phosphorylation .

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